molecular formula C6H3BrF2N2O2 B13899249 4-Bromo-3,6-difluoro-2-nitrobenzenamine

4-Bromo-3,6-difluoro-2-nitrobenzenamine

Cat. No.: B13899249
M. Wt: 253.00 g/mol
InChI Key: AUGCDWHRNBMAIQ-UHFFFAOYSA-N
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Description

4-Bromo-3,6-difluoro-2-nitrobenzenamine is a halogenated aromatic compound featuring a bromine atom at position 4, fluorine atoms at positions 3 and 6, and a nitro group at position 2 on a benzenamine backbone.

Properties

Molecular Formula

C6H3BrF2N2O2

Molecular Weight

253.00 g/mol

IUPAC Name

4-bromo-3,6-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2

InChI Key

AUGCDWHRNBMAIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,6-difluoro-2-nitrobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-3,6-difluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,6-difluoro-2-nitrobenzenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminobenzenamine.

    Substitution: Formation of various substituted benzenamines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3,6-difluoro-2-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-3,6-difluoro-2-nitrobenzenamine with structurally related compounds, focusing on substituent effects, physical-chemical properties, and applications.

Substituent Position and Functional Group Analysis
Compound Name CAS No. Substituents Key Differences
This compound Not provided Br (4), F (3,6), NO₂ (2), NH₂ (1) Target compound
4-Bromo-3-fluoro-2-nitroaniline 886762-75-0 Br (4), F (3), NO₂ (2), NH₂ (1) Lacks fluorine at position 6
1-Bromo-2-fluoro-3-nitrobenzene 58534-94-4 Br (1), F (2), NO₂ (3) No amine group; substituent positions differ
4-Bromo-3,5-dinitroaniline From Br (4), NO₂ (3,5), NH₂ (1) Nitro groups at 3 and 5 instead of fluorine

Key Observations :

  • Electron-withdrawing effects : The nitro group at position 2 in the target compound reduces electron density at the benzene ring, enhancing electrophilic substitution resistance compared to analogs like 4-Bromo-3-fluoro-2-nitroaniline .
  • Fluorine substitution: Fluorine at positions 3 and 6 may increase lipophilicity and metabolic stability compared to non-fluorinated analogs, as seen in pharmaceutical intermediates .
Physical-Chemical Properties
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility/Stability Notes
This compound Not reported ~265.0 (estimated) Likely low water solubility due to halogens
4-Bromo-3,5-dinitroaniline 207 292.0 Insoluble in polar solvents; decomposes at high temps
3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate Not reported 554.0 (LCMS) High molecular weight; used in peptide synthesis

Key Observations :

  • Melting points : Nitro groups (e.g., in 4-Bromo-3,5-dinitroaniline) increase melting points compared to fluorine-substituted analogs due to stronger intermolecular forces .
  • Analytical data : The target compound’s LCMS and HPLC profiles (if synthesized) would likely resemble those of related intermediates, such as m/z ~265 [M+H]+ and retention times <2 minutes under similar conditions .

Biological Activity

4-Bromo-3,6-difluoro-2-nitrobenzenamine is a halogenated aromatic compound with potential biological significance due to its unique structural features. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C6H4BrF2N2O2 and features a benzene ring substituted with bromine, two fluorine atoms, and a nitro group. The presence of these substituents influences its lipophilicity and reactivity, potentially affecting its interaction with biological systems.

PropertyValue
Molecular FormulaC6H4BrF2N2O2
Molecular Weight221.01 g/mol
LipophilicityEstimated log P ~ 2.42

Biological Activity Overview

The biological activity of this compound can be inferred from studies on structurally similar compounds. Generally, halogenated nitroanilines exhibit various biological activities, including:

  • Antimicrobial Activity : Many nitroaromatic compounds are known for their antibacterial properties. For instance, derivatives of nitroanilines have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Some studies suggest that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.
  • Reactive Oxygen Species Generation : The nitro group can be reduced intracellularly to form reactive intermediates that damage cellular components.
  • Enzyme Interaction : The structural configuration allows for interactions with enzymes such as cytochrome P450s, impacting drug metabolism.
  • Membrane Disruption : The lipophilic nature may facilitate membrane penetration, leading to altered membrane integrity and function.

Antimicrobial Activity

A study examining various nitroaniline derivatives found that compounds with similar halogen substitutions exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were notably lower for compounds with multiple halogen substitutions compared to their non-halogenated counterparts.

Anticancer Effects

Research conducted on structurally related compounds indicated that certain nitroanilines could inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative similar to this compound was shown to activate caspase pathways in breast cancer cell lines.

Toxicological Profile

While specific toxicity data for this compound is limited, related compounds often exhibit irritant properties. Safety assessments should consider the potential for skin irritation and respiratory effects upon exposure.

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